Decarboxy Ciprofloxacin

Description

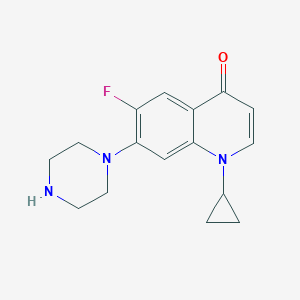

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYUSAJJDOBXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431655 | |

| Record name | Decarboxy Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105394-83-0 | |

| Record name | Decarboxyciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105394830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxy Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXYCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL76AE74S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure Elucidation of Decarboxy Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Decarboxy Ciprofloxacin, a significant degradation product and impurity of the broad-spectrum antibiotic, Ciprofloxacin. This document details the chemical identity, synthesis, and analytical methodologies for the characterization of this compound, referred to in the European Pharmacopoeia as Ciprofloxacin Impurity E. A proposed mechanism for its formation via decarboxylation is also discussed. Detailed experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC) are provided, alongside a summary of its key analytical data. This guide is intended to serve as a valuable resource for researchers, quality control analysts, and professionals involved in the development and manufacturing of Ciprofloxacin.

Introduction

Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety. One such impurity associated with Ciprofloxacin is Decarboxy Ciprofloxacin, also known as Ciprofloxacin EP Impurity E.[3][4] This compound is formed by the loss of the carboxylic acid group from the Ciprofloxacin molecule. Understanding the structure, formation, and analytical detection of this impurity is crucial for ensuring the quality and stability of Ciprofloxacin drug products.

Chemical Structure and Properties

Decarboxy Ciprofloxacin is structurally identical to Ciprofloxacin, with the exception of the carboxylic acid group at the 3-position of the quinolone ring. Its chemical identity is well-established and summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | [3][4] |

| Synonyms | Decarboxy Ciprofloxacin, Ciprofloxacin EP Impurity E | [3][4] |

| CAS Number | 105394-83-0 | [3][5] |

| Molecular Formula | C₁₆H₁₈FN₃O | [3][5] |

| Molecular Weight | 287.33 g/mol | [3][5] |

| Appearance | Off-White Solid | [3] |

| Solubility | Methanol | [3] |

Formation of Decarboxy Ciprofloxacin

The formation of Decarboxy Ciprofloxacin from Ciprofloxacin occurs through a decarboxylation reaction. A proposed mechanism for this transformation involves the 1,4 addition of a nucleophile, such as a cyanide ion, to the C-2 position of the quinolone ring. This addition leads to the delocalization of electrons to the alpha carbon at the C-3 position, which facilitates the elimination of the carboxylic acid group as carbon dioxide. The subsequent reformation of the double bond results in the ejection of the nucleophile, yielding the decarboxylated product.[6]

Signaling Pathway for Decarboxylation

Caption: Proposed mechanism of Ciprofloxacin decarboxylation.

Experimental Protocols

Synthesis of Decarboxy Ciprofloxacin

A laboratory-scale synthesis of Decarboxy Ciprofloxacin can be achieved from Ciprofloxacin hydrochloride.[5][6]

Materials:

-

Ciprofloxacin hydrochloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Semi-preparative HPLC system

Procedure:

-

In a suitable reaction vessel, combine Ciprofloxacin hydrochloride (0.20 mmol, 65.1 mg) and sodium cyanide (0.82 mmol, 40.6 mg).[5]

-

Add 2 mL of DMSO to the mixture.[5]

-

Stir the reaction mixture at 100 °C for 17 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product using a semi-preparative HPLC system.[5] The typical yield for this reaction is approximately 30%.[5]

Analytical Method for Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Ciprofloxacin and its related impurities, including Decarboxy Ciprofloxacin (Impurity E).[7][8]

Chromatographic Conditions:

| Parameter | Value | Reference |

| Column | C18, 5 µm, 250 x 4.6 mm | [8] |

| Mobile Phase | A mixture of a suitable buffer and an organic modifier as specified in the European Pharmacopoeia. | [8] |

| Flow Rate | 1.5 mL/min | [8] |

| Column Temperature | 40°C | [8] |

| Detection | UV at 278 nm | [8] |

| Injection Volume | 50 µL | [8] |

Sample Preparation:

-

Test Solution: Dissolve 25 mg of Ciprofloxacin hydrochloride in 50 mL of the mobile phase.[8]

-

Reference Solution (Impurity E): Prepare a solution of Decarboxy Ciprofloxacin (Ciprofloxacin EP Impurity E) of a known concentration in the mobile phase.

Expected Retention Times:

| Compound | Retention Time (min) | Reference |

| Decarboxy Ciprofloxacin (Impurity E) | 3.547 | [7] |

| Ciprofloxacin | 8.962 | [7] |

Structure Elucidation Data

The definitive structure of Decarboxy Ciprofloxacin is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of Decarboxy Ciprofloxacin. The absence of the carboxylic acid proton signal and the characteristic signals for the cyclopropyl, piperazinyl, and quinolone ring protons confirm the structure.

¹H NMR Data (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 1.04 | bs | 2H | Cyclopropyl CH₂ | [6] |

| 1.21 | bd | 2H | Cyclopropyl CH₂ | [6] |

| 3.34 | bs | 4H | Piperazinyl CH₂ | [6] |

| 3.42 | m | 1H | Cyclopropyl CH | [6] |

bs = broad singlet, bd = broad doublet, m = multiplet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For Decarboxy Ciprofloxacin (C₁₆H₁₈FN₃O), the expected molecular ion peak would be at m/z 287.33.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the synthesis and structure elucidation of Decarboxy Ciprofloxacin.

Conclusion

The structure of Decarboxy Ciprofloxacin (Ciprofloxacin Impurity E) has been unequivocally established through synthesis and spectroscopic analysis. The methodologies outlined in this guide provide a robust framework for the identification, synthesis, and quantification of this critical impurity. A thorough understanding of the formation and characterization of Decarboxy Ciprofloxacin is essential for maintaining the quality, safety, and efficacy of Ciprofloxacin-containing pharmaceutical products. This document serves as a detailed technical resource to aid researchers and industry professionals in this endeavor.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 3. allmpus.com [allmpus.com]

- 4. Ciprofloxacin EP Impurity E | 105394-83-0 | SynZeal [synzeal.com]

- 5. Decarboxy Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

An In-depth Technical Guide to the Synthesis of Decarboxy Ciprofloxacin for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis of Decarboxy Ciprofloxacin, an important impurity and degradation product of the widely used antibiotic, Ciprofloxacin. Understanding the formation and synthesis of this compound is crucial for impurity profiling, stability studies, and reference standard preparation in pharmaceutical research and development.

Quantitative Data Summary

The following table summarizes the key quantitative data for a common laboratory-scale synthesis of Decarboxy Ciprofloxacin from Ciprofloxacin hydrochloride.

| Parameter | Value | Reference |

| Starting Material | Ciprofloxacin hydrochloride (Ciprofloxacin·HCl) | [1][2] |

| Reagent | Sodium cyanide (NaCN) | [1][2] |

| Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |

| Reaction Temperature | 100 °C | [1][2] |

| Reaction Time | 17 hours | [1][2] |

| Molar Ratio (Cipro·HCl:NaCN) | 1 : 4.1 | [1] |

| Product Molecular Formula | C₁₆H₁₈FN₃O | [1] |

| Product Molecular Weight | 287.33 g/mol | [1] |

| Purification Method | Semi-preparative HPLC | [1][2] |

Experimental Protocol

This section details the experimental methodology for the synthesis of Decarboxy Ciprofloxacin.

Objective: To synthesize Decarboxy Ciprofloxacin via the decarboxylation of Ciprofloxacin hydrochloride.

Materials:

-

Ciprofloxacin hydrochloride (65.1 mg, 0.20 mmol)

-

Sodium cyanide (40.6 mg, 0.82 mmol)[1]

-

Dimethyl sulfoxide (DMSO, 2 mL)[1]

-

Standard laboratory glassware and stirring apparatus

-

Heating mantle or oil bath

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

To a suitable reaction vessel, add Ciprofloxacin hydrochloride (65.1 mg) and sodium cyanide (40.6 mg).[1]

-

Add 2 mL of dimethyl sulfoxide (DMSO) to the vessel.[1]

-

After 17 hours, cool the reaction mixture to room temperature.

-

The resulting product, Decarboxy Ciprofloxacin, is then purified from the reaction mixture using semi-preparative HPLC.[1][2]

Note on Mechanism: The decarboxylation of fluoroquinolones like Ciprofloxacin in the presence of cyanide is proposed to occur via a 1,4-addition of the cyanide ion to the C-2 position. This addition leads to electron delocalization to the alpha carbon at the C-3 position, which facilitates the loss of the carboxylic acid group. Subsequent elimination of the cyanide ion reforms the double bond, yielding the decarboxylated product.[2]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Decarboxy Ciprofloxacin from Ciprofloxacin.

Caption: Workflow for the synthesis of Decarboxy Ciprofloxacin.

Reaction Scheme

This diagram illustrates the chemical transformation from Ciprofloxacin to Decarboxy Ciprofloxacin.

Caption: Reaction scheme for the decarboxylation of Ciprofloxacin.

Note: The DOT language does not directly support complex chemical structure rendering. The diagram above provides a conceptual representation. For detailed structural diagrams, specialized chemical drawing software is recommended.

Forced Degradation Context

Decarboxy Ciprofloxacin is a known degradation product of Ciprofloxacin. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the inherent stability of a drug substance.[3] Studies have shown that Ciprofloxacin degrades under various stress conditions:

-

Alkaline Conditions: Degradation of about 24% in 0.1N NaOH at 70°C for 4 hours.[3][4]

-

Acidic Conditions: Degradation of about 20% in 0.1N HCl at 70°C for 4 hours.[3][4]

-

Oxidative Conditions: Significant degradation of about 40% in 3% H₂O₂ at 70°C for 4 hours.[3][4]

-

UV Radiation: Approximately 30% degradation after 5 days of exposure.[4]

-

Thermal Conditions: Around 10% degradation at 60°C for 24 hours.[4]

While these studies demonstrate the degradation of Ciprofloxacin, the direct synthesis method provided in this guide is a more controlled and efficient way to produce Decarboxy Ciprofloxacin for use as a reference standard in analytical methods designed to detect and quantify such impurities.

References

An In-depth Technical Guide to the Chemical Properties of Decarboxy Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy Ciprofloxacin is a known impurity and degradation product of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[1] Its presence in pharmaceutical formulations is critical to monitor as it may impact the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the core chemical properties of Decarboxy Ciprofloxacin, including detailed experimental protocols for their determination and a visualization of its formation pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Decarboxy Ciprofloxacin is presented below. This data is essential for the development of analytical methods and for understanding its behavior in various matrices.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4-one | [2] |

| Synonyms | Decarboxylated Ciprofloxacin, Ciprofloxacin Impurity E | [3][4] |

| CAS Number | 105394-83-0 | [2] |

| Molecular Formula | C₁₆H₁₈FN₃O | [1][2] |

| Molecular Weight | 287.33 g/mol | [1][2] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Melting Point | 196-198°C | [3][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][5] |

| Stability | Hygroscopic | [3] |

Predicted Acid Dissociation Constant (pKa)

The predicted pKa value provides insight into the ionization state of Decarboxy Ciprofloxacin at different pH values, which is crucial for predicting its solubility, absorption, and interaction with biological targets.

| Property | Predicted Value | Source |

| pKa | 8.68 ± 0.10 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of Decarboxy Ciprofloxacin are outlined below. These protocols are based on established methods for fluoroquinolones and their impurities.

Determination of Aqueous Solubility by HPLC

This protocol describes a method to determine the aqueous solubility of Decarboxy Ciprofloxacin using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Equipment:

-

Decarboxy Ciprofloxacin reference standard

-

HPLC grade water, acetonitrile, and methanol

-

Reagent grade phosphoric acid

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

2. Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of Decarboxy Ciprofloxacin in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by diluting with the mobile phase.

-

Equilibration: Add an excess amount of Decarboxy Ciprofloxacin to a known volume of water in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A suitable mixture of a phosphate buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and acetonitrile. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined from the UV spectrum of Decarboxy Ciprofloxacin (typically around 278 nm for quinolones).

-

Injection Volume: 20 µL.

-

-

Quantification: Inject the prepared sample and calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Decarboxy Ciprofloxacin in the saturated aqueous solution from the calibration curve.

Stability Indicating HPLC Method and Forced Degradation Studies

This protocol outlines a stability-indicating HPLC method to assess the stability of Decarboxy Ciprofloxacin under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Materials and Equipment:

-

Decarboxy Ciprofloxacin reference standard

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Oven

2. HPLC Method:

-

Use a stability-indicating HPLC method capable of separating Decarboxy Ciprofloxacin from its potential degradation products. The method described for solubility determination can be adapted and validated for this purpose. The use of a PDA detector is recommended to assess peak purity.

3. Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve Decarboxy Ciprofloxacin in 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve Decarboxy Ciprofloxacin in 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of Decarboxy Ciprofloxacin with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose solid Decarboxy Ciprofloxacin to dry heat in an oven (e.g., at 105°C) for a specified period.

-

Photolytic Degradation: Expose a solution of Decarboxy Ciprofloxacin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analysis: At each time point, withdraw a sample, dilute appropriately with the mobile phase, and inject it into the HPLC system.

-

Evaluation: Monitor for the appearance of new peaks and the decrease in the peak area of Decarboxy Ciprofloxacin. The peak purity of the parent drug should be checked at each stress condition to ensure that the peak is not co-eluting with any degradation products.

Signaling Pathways and Logical Relationships

Decarboxy Ciprofloxacin is formed from the degradation of Ciprofloxacin through a decarboxylation reaction. The following diagram illustrates this chemical transformation.

Caption: Formation of Decarboxy Ciprofloxacin from Ciprofloxacin.

Conclusion

This technical guide provides essential information on the chemical properties of Decarboxy Ciprofloxacin for researchers and professionals in the pharmaceutical industry. The summarized data and detailed experimental protocols will aid in the development of robust analytical methods for the identification and quantification of this impurity, ensuring the quality and safety of Ciprofloxacin-containing drug products. The provided visualization clarifies its origin as a degradation product of the parent antibiotic. Further research into the potential biological activity and toxicological profile of Decarboxy Ciprofloxacin is recommended to fully understand its impact.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaguru.co [pharmaguru.co]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. rheolution.com [rheolution.com]

- 5. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

Formation of Decarboxy Ciprofloxacin from Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, can undergo decarboxylation to form Decarboxy Ciprofloxacin. This transformation, involving the removal of the carboxylic acid group at the C-3 position of the quinolone core, can occur through various mechanisms, including chemical synthesis and degradation processes. Understanding the formation of this derivative is crucial for impurity profiling, stability studies, and the development of analytical methods in the pharmaceutical industry. This technical guide provides an in-depth overview of the formation of Decarboxy Ciprofloxacin, detailing reaction mechanisms, experimental protocols, and analytical characterization.

Introduction

Ciprofloxacin's efficacy is intrinsically linked to its chemical structure, particularly the carboxylic acid moiety, which is essential for its antibacterial activity. The formation of Decarboxy Ciprofloxacin represents a critical chemical modification that leads to a significant reduction or loss of this activity.[1] This transformation can be a targeted synthetic step for research purposes or an unintended degradation pathway under specific environmental or laboratory conditions. This guide explores the primary methods of its formation: intentional chemical synthesis and degradation-induced formation.

Chemically-Induced Formation of Decarboxy Ciprofloxacin

The most direct method for the synthesis of Decarboxy Ciprofloxacin from Ciprofloxacin is through cyanide-mediated decarboxylation. This method provides a controlled approach to obtaining the decarboxylated analog for use as a reference standard in analytical assays or for further pharmacological studies.

Reaction Mechanism

The cyanide-mediated decarboxylation of fluoroquinolones proceeds through a nucleophilic attack of the cyanide ion on the C-2 position of the quinolone ring. This addition leads to the delocalization of electrons, which facilitates the elimination of the carboxyl group as carbon dioxide. Subsequent re-aromatization of the ring results in the formation of the decarboxylated product.

Experimental Protocol: Cyanide-Mediated Decarboxylation

The following protocol is adapted from a reported synthesis of Decarboxy Ciprofloxacin.

Materials:

-

Ciprofloxacin Hydrochloride (Ciprofloxacin HCl)

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

In a suitable reaction vessel, combine Ciprofloxacin HCl (e.g., 65.1 mg, 0.20 mmol) and Sodium Cyanide (e.g., 40.6 mg, 0.82 mmol).

-

Add Dimethyl Sulfoxide (DMSO) (e.g., 2 mL) to the mixture.

-

Stir the reaction mixture at 100°C for 17 hours.

-

After the reaction is complete, purify the product using semi-preparative HPLC.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Ciprofloxacin HCl | Marks, et al. (2011) |

| Reagent | Sodium Cyanide (NaCN) | Marks, et al. (2011) |

| Solvent | Dimethyl Sulfoxide (DMSO) | Marks, et al. (2011) |

| Temperature | 100°C | Marks, et al. (2011) |

| Reaction Time | 17 hours | Marks, et al. (2011) |

| Yield | ~30% | Marks, et al. (2011) |

Degradation-Induced Formation of Decarboxy Ciprofloxacin

Decarboxylation can also occur as a degradation pathway for Ciprofloxacin under various stress conditions, such as exposure to light (photodegradation) and high temperatures (thermal degradation).

Photodegradation

Ciprofloxacin is known to be susceptible to photodegradation. The absorption of UV light can lead to the formation of various degradation products, with decarboxylation being one of the possible transformation pathways. The exact mechanisms of photodegradation are complex and can involve direct photolysis or indirect photolysis mediated by photosensitizers.

Experimental Conditions Favoring Photodegradation:

-

Light Source: UV radiation or simulated sunlight.

-

Matrix: Aqueous solutions.

-

pH: The pH of the solution can influence the degradation rate and pathway.

-

Presence of Photosensitizers: Substances like titanium dioxide (TiO2) can accelerate photodegradation.

While photodegradation can lead to Decarboxy Ciprofloxacin, it often results in a complex mixture of photoproducts, making it a less controlled method for its specific preparation.

Thermal Degradation

Exposure of Ciprofloxacin to elevated temperatures can also induce decarboxylation. Thermal stress studies are crucial for determining the stability of the drug substance and drug product.

Experimental Conditions for Forced Thermal Degradation:

-

Temperature: Typically in the range of 60°C to 135°C.[2]

-

Matrix: Solid state or in solution.

-

Duration: Varies from hours to days depending on the temperature.[2]

Studies have shown that significant degradation of Ciprofloxacin occurs at temperatures above 93°C, with the rate of degradation increasing with both temperature and exposure time.[2] Thermal analysis, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), can provide insights into the decarboxylation process, with DTA curves showing endothermic peaks associated with melting and decarboxylation.[3]

| Degradation Condition | Key Parameters | Observed Outcome |

| Photodegradation | UV light, aqueous solution | Formation of various photoproducts, including potential decarboxylation. |

| Thermal Degradation | 93°C - 135°C | Increased degradation with higher temperature and longer exposure.[2] |

| Forced Degradation (Alkaline) | 0.1N NaOH, 70°C, 4 hours | ~24% degradation of Ciprofloxacin HCl. |

| Forced Degradation (Acidic) | 0.1N HCl, 70°C, 4 hours | ~20% degradation of Ciprofloxacin HCl. |

| Forced Degradation (Oxidative) | 3% H2O2, 70°C, 4 hours | ~40% degradation of Ciprofloxacin HCl. |

Analytical Characterization of Decarboxy Ciprofloxacin

The identification and quantification of Decarboxy Ciprofloxacin require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying Ciprofloxacin and its impurities, including Decarboxy Ciprofloxacin.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Ciprofloxacin and Decarboxy Ciprofloxacin absorb (e.g., around 278 nm).

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is essential for the structural confirmation of Decarboxy Ciprofloxacin. The mass spectrum of Decarboxy Ciprofloxacin would show a molecular ion peak corresponding to its molecular weight (C16H18FN3O, MW: 287.33 g/mol ). Fragmentation patterns can provide further structural information. The fragmentation of Ciprofloxacin typically involves losses of H2O and CO2 from the parent molecule.[4] While the loss of CO2 would not be a primary fragmentation for Decarboxy Ciprofloxacin, other characteristic fragments of the quinolone core and piperazine ring would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of Decarboxy Ciprofloxacin. The absence of the carboxylic acid proton signal in the ¹H NMR spectrum and the corresponding carboxyl carbon signal in the ¹³C NMR spectrum would be key indicators of successful decarboxylation. The remaining signals corresponding to the aromatic, cyclopropyl, and piperazine moieties would be expected to show shifts compared to the parent Ciprofloxacin molecule.[5][6][7]

Visualizations

Reaction Pathway for Cyanide-Mediated Decarboxylation

Caption: Cyanide-mediated decarboxylation of Ciprofloxacin.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for Decarboxy Ciprofloxacin synthesis.

Conclusion

The formation of Decarboxy Ciprofloxacin from Ciprofloxacin is a significant transformation that can be achieved through controlled chemical synthesis or as a result of degradation. A thorough understanding of the mechanisms, experimental conditions, and analytical techniques for this process is essential for pharmaceutical scientists and researchers involved in drug development, quality control, and stability testing. The information provided in this guide serves as a comprehensive resource for professionals in these fields.

References

- 1. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H, 13C and 15N NMR spectra of ciprofloxacin | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Solubility of Decarboxy Ciprofloxacin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Decarboxy Ciprofloxacin, a known impurity and metabolite of the broad-spectrum antibiotic Ciprofloxacin. Due to its relevance in pharmaceutical quality control and metabolic studies, understanding its solubility is crucial for analytical method development and toxicological assessments.

Introduction to Decarboxy Ciprofloxacin

Decarboxy Ciprofloxacin (1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one), also known as Ciprofloxacin Impurity E, is a molecule structurally related to Ciprofloxacin but lacking the carboxylic acid group at the 3-position of the quinolone ring. This structural modification significantly alters its physicochemical properties, including its solubility in various solvents.

Qualitative Solubility Profile

Currently, there is a notable absence of publicly available quantitative data on the solubility of Decarboxy Ciprofloxacin in a wide range of organic solvents. However, qualitative descriptions from various chemical suppliers and literature sources provide a general understanding of its solubility.

Table 1: Qualitative Solubility of Decarboxy Ciprofloxacin in Select Organic Solvents

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1], Slightly Soluble |

| Methanol (MeOH) | Soluble[1] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms and the exact solubility limits have not been formally published.

Metabolic Pathway of Ciprofloxacin to Decarboxy Ciprofloxacin

Decarboxy Ciprofloxacin is recognized as a metabolite of Ciprofloxacin. The metabolic process involves the removal of the carboxylic acid group from the parent Ciprofloxacin molecule. While the specific enzymes involved in this biotransformation are not fully elucidated, it is understood to be a minor metabolic pathway.[2][3][4]

Caption: Metabolic conversion of Ciprofloxacin to Decarboxy Ciprofloxacin.

Experimental Protocol for Solubility Determination

Given the lack of specific published protocols for Decarboxy Ciprofloxacin, a generalized yet detailed experimental methodology based on established practices for pharmaceutical compounds, such as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is provided below.[5][6][7][8]

Principle

The equilibrium solubility is determined by adding an excess amount of the solid compound to a solvent of interest and allowing it to reach equilibrium under controlled temperature and agitation. The concentration of the dissolved compound in the saturated solution is then quantified using a suitable analytical technique.

Materials and Equipment

-

Decarboxy Ciprofloxacin (solid)

-

Organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, etc.)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow

Caption: Workflow for determining the solubility of Decarboxy Ciprofloxacin.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Decarboxy Ciprofloxacin (e.g., 10 mg) into a series of scintillation vials.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Quantification:

-

Develop and validate an HPLC method for the quantification of Decarboxy Ciprofloxacin. A reversed-phase C18 column is often suitable for fluoroquinolone analysis.[9][10][11]

-

A potential starting point for the mobile phase could be a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH.[11]

-

Set the UV detector to the wavelength of maximum absorbance for Decarboxy Ciprofloxacin.

-

Prepare a series of standard solutions of Decarboxy Ciprofloxacin of known concentrations to construct a calibration curve.

-

Inject the diluted samples and standards into the HPLC system.

-

Determine the concentration of Decarboxy Ciprofloxacin in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor.

-

Conclusion and Future Work

The solubility of Decarboxy Ciprofloxacin in organic solvents is a critical parameter for researchers and professionals in drug development. While qualitative data indicates solubility in polar aprotic and protic solvents like DMSO and methanol, there is a clear need for quantitative studies to establish precise solubility values in a broader range of organic solvents. The experimental protocol outlined in this guide provides a robust framework for conducting such studies. Future research should focus on generating this much-needed quantitative data to support the development of analytical methods and to better understand the physicochemical profile of this important Ciprofloxacin-related compound.

References

- 1. allmpus.com [allmpus.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

Spectroscopic Characterization of Decarboxy Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Decarboxy Ciprofloxacin, a significant impurity and degradation product of the widely used antibiotic, Ciprofloxacin. Understanding the spectral properties of this compound is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.

Decarboxy Ciprofloxacin, also known as Ciprofloxacin EP Impurity E, is structurally similar to the parent drug but lacks the carboxylic acid group at the 3-position of the quinolone ring. This structural modification results in distinct spectroscopic features that are essential for its identification and quantification.

While detailed spectroscopic data for Decarboxy Ciprofloxacin is not extensively published in peer-reviewed literature, it is readily available through various commercial suppliers of pharmaceutical reference standards. These suppliers provide a comprehensive Certificate of Analysis (CoA) that includes detailed spectroscopic data.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | SynZeal, SynThink |

| Synonyms | Decarboxylated Ciprofloxacin, Ciprofloxacin Impurity E | SynZeal, PubChem[] |

| CAS Number | 105394-83-0 | PubChem[] |

| Molecular Formula | C₁₆H₁₈FN₃O | PubChem[] |

| Molecular Weight | 287.33 g/mol | PubChem[] |

| Exact Mass | 287.14339037 Da | PubChem[] |

Obtaining Spectroscopic Data

Researchers requiring detailed spectroscopic data for Decarboxy Ciprofloxacin can obtain it from the following reputable suppliers of pharmaceutical reference standards who provide a full Certificate of Analysis with their products:

-

SynZeal[2]

-

SynThink Research Chemicals[3]

-

GLP Pharma Standards[4]

-

Klivon[5]

-

Chemicea Pharmaceuticals[6]

The Certificate of Analysis typically includes the following spectroscopic data:

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

Expected Spectroscopic Characteristics

The absence of the carboxylic acid group in Decarboxy Ciprofloxacin leads to predictable differences in its spectra when compared to Ciprofloxacin.

-

¹H NMR: The characteristic broad singlet corresponding to the carboxylic acid proton (typically observed downfield, >10 ppm) in the spectrum of Ciprofloxacin will be absent in the spectrum of Decarboxy Ciprofloxacin. A proton will be present on the C3 carbon, and its chemical shift will be a key indicator.

-

¹³C NMR: The signal corresponding to the carboxylic acid carbon (typically around 170 ppm) in the Ciprofloxacin spectrum will be absent. A new signal for the C3 methine carbon will appear in a different region of the spectrum.

-

Infrared (IR) Spectroscopy: The strong, broad O-H stretching vibration of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹) present in the IR spectrum of Ciprofloxacin will be absent. The C=O stretch of the quinolone ketone will still be present.

-

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of Decarboxy Ciprofloxacin (287.33 g/mol ). The fragmentation pattern will differ from that of Ciprofloxacin due to the absence of the carboxyl group, which is a common fragmentation site.

Experimental Protocols

Synthesis of Decarboxy Ciprofloxacin

A reported method for the synthesis of Decarboxylated Ciprofloxacin involves the following procedure.[7]

Reactants:

-

Ciprofloxacin HCl

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Combine Ciprofloxacin HCl and Sodium Cyanide in Dimethyl Sulfoxide.[7]

-

Stir the mixture at 100 °C for 17 hours.[7]

-

Purify the resulting product using semi-preparative High-Performance Liquid Chromatography (HPLC).[7]

Visualizations

The following diagrams illustrate the experimental workflow for obtaining and characterizing Decarboxy Ciprofloxacin.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Caption: Data Acquisition and Application Pathway.

Data Presentation

The following tables are templates for summarizing the quantitative spectroscopic data obtained from the Certificate of Analysis.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data from CoA | Data from CoA | Data from CoA | Data from CoA | Proposed |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data from CoA | Proposed |

| ... | ... |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data from CoA | Data from CoA | Proposed |

| ... | ... | ... |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data from CoA | Data from CoA | Proposed |

| ... | ... | ... |

Table 5: UV-Vis Spectroscopic Data

While not always included in a standard CoA, UV-Vis data is pertinent for chromatographic method development. Studies on the degradation of Ciprofloxacin show absorption maxima that can be indicative of changes to the quinolone chromophore.[8]

| Wavelength (λmax, nm) | Absorbance | Solvent |

| To be determined | To be determined | e.g., Methanol |

| ... | ... | ... |

This guide serves as a starting point for researchers working with Decarboxy Ciprofloxacin. By leveraging the resources provided by commercial suppliers and understanding the expected spectral characteristics, scientists can confidently identify, quantify, and control this critical impurity in their drug development and manufacturing processes.

References

- 2. Ciprofloxacin EP Impurity E | 105394-83-0 | SynZeal [synzeal.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. Ciprofloxacin EP Impurity E | CAS Number 105394-83-0 [klivon.com]

- 6. Ciprofloxacin EP Impurity E | CAS No- 105394-83-0 [chemicea.com]

- 7. Decarboxy Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 8. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation Pathway of Ciprofloxacin to Decarboxy Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of the broad-spectrum antibiotic Ciprofloxacin, with a specific focus on the formation of its decarboxylated derivative. Understanding this degradation pathway is crucial for ensuring the stability, efficacy, and safety of Ciprofloxacin-containing pharmaceutical products. This document details the chemical transformation, experimental protocols for its study, and quantitative data from relevant research.

The Core Degradation Pathway: Decarboxylation

Thermal stress can induce the degradation of Ciprofloxacin through several mechanisms, one of the most significant being decarboxylation. This process involves the removal of the carboxylic acid group from the quinolone core, yielding Decarboxy Ciprofloxacin. The loss of this functional group is critical, as studies have confirmed that the carboxylic acid at the 3-position of the fluoroquinolone scaffold is essential for its antibacterial activity[1]. The presence of Decarboxy Ciprofloxacin as a degradation product, therefore, indicates a loss of potency of the drug substance. The possible degradation mechanisms for Ciprofloxacin include decarboxylation, piperazine moiety degradation, defluorination, and hydroxylation[2].

Experimental Protocol: Forced Thermal Degradation Study

To investigate the thermal stability of Ciprofloxacin and quantify the formation of Decarboxy Ciprofloxacin, a forced degradation study is performed. This typically involves subjecting the drug to elevated temperatures and analyzing the resulting sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

2.1 Materials and Reagents

-

Ciprofloxacin Hydrochloride Reference Standard

-

HPLC Grade Acetonitrile

-

HPLC Grade Water (e.g., Milli-Q)

-

Orthophosphoric Acid

-

Triethylamine

-

Syringe filters (0.22 µm or 0.45 µm)

2.2 Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Fluorescence detector

-

Analytical Balance

-

Thermostatically controlled oven

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

2.3 Detailed Methodology

-

Standard and Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve 10 mg of Ciprofloxacin HCl in a 10 mL volumetric flask using the mobile phase as a diluent to obtain a concentration of 1 mg/mL.

-

Working Solution: Further dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 100 ppm or 100 µg/mL)[3].

-

-

Application of Thermal Stress:

-

Transfer a known quantity of the Ciprofloxacin substance (e.g., 10 mg, spread in a thin layer in a petri dish) or a volume of the prepared solution into a suitable container.

-

Place the sample in a calibrated oven set to a specific temperature. Studies have utilized a range of temperatures, such as 60°C, 80°C, and up to 135°C, to induce degradation[3][4].

-

Expose the sample to the thermal stress for a defined period. Samples may be withdrawn at various time points (e.g., 6, 12, 18, 24 hours) to study the kinetics of degradation.

-

-

Sample Analysis by RP-HPLC:

-

After the stress period, allow the sample to cool to room temperature.

-

If starting with a solid, dissolve it in the mobile phase to the target concentration.

-

Filter the solution through a syringe filter before injection into the HPLC system.

-

Analyze the stressed samples alongside a non-stressed Ciprofloxacin standard solution.

-

-

Chromatographic Conditions (Example):

-

Data Interpretation:

-

Identify the peaks in the chromatogram by comparing the retention times with the reference standard.

-

The appearance of new peaks in the stressed sample indicates the formation of degradation products.

-

Calculate the percentage of degradation by comparing the peak area of Ciprofloxacin in the stressed sample to that of the unstressed standard.

-

Quantitative Data on Thermal Degradation

The extent of Ciprofloxacin degradation is directly correlated with both temperature and exposure time[4]. The following table summarizes findings from forced degradation studies.

| Temperature (°C) | Exposure Time | Extent of Degradation (%) | Analytical Method | Reference |

| 60°C | 24 hours | ~10% | RP-HPLC | |

| 80°C | 6 hours | Degradation Observed | RP-HPLC | [3] |

| 93°C | 16 hours | No significant degradation | LC-MS | [4] |

| 135°C | 1 hour | Significant degradation | LC-MS | [4] |

| 135°C | 4 hours | Increased degradation | LC-MS | [4] |

| 135°C | 16 hours | Further increased degradation | LC-MS | [4] |

Table 1: Summary of Quantitative Data from Ciprofloxacin Thermal Degradation Studies.

As the data indicates, significant thermal degradation of Ciprofloxacin begins to occur at temperatures well above standard storage conditions but can be initiated at lower temperatures over extended periods[4].

Conclusion

The thermal degradation of Ciprofloxacin, particularly its conversion to Decarboxy Ciprofloxacin, represents a critical stability concern in pharmaceutical development and manufacturing. The loss of the carboxylic acid moiety results in a loss of antibacterial efficacy. The experimental protocols outlined in this guide, centered on forced degradation studies using RP-HPLC, provide a robust framework for identifying and quantifying degradation products. The provided data underscores the direct relationship between temperature, time, and the extent of degradation. This knowledge is essential for establishing appropriate storage conditions, shelf-life, and formulation strategies to ensure the safety and effectiveness of Ciprofloxacin.

References

- 1. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. rjptonline.org [rjptonline.org]

The Unseen Aftermath: A Technical Guide to the Photolytic Degradation of Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its stability under photolytic conditions is a growing concern, leading to the formation of various degradation products. This guide provides an in-depth technical overview of the photolytic degradation of Ciprofloxacin, focusing on its degradation products, the experimental protocols for their analysis, and the underlying reaction pathways.

Core Degradation Pathways

The photolytic degradation of Ciprofloxacin primarily proceeds through three main pathways:

-

Photooxidation: This involves the oxidation of the Ciprofloxacin molecule, often targeting the piperazine ring and the quinolone core.

-

Defluorination: The cleavage of the carbon-fluorine bond is a significant degradation route, leading to the substitution of the fluorine atom.

-

Cleavage of the Piperazine Ring: The piperazine moiety is susceptible to photolytic cleavage, resulting in a variety of smaller degradation products.

The prevalence of each pathway is highly dependent on the experimental conditions, particularly the pH of the solution.

Quantitative Analysis of Photodegradation Products

The following tables summarize the quantitative data on the formation of Ciprofloxacin's photolytic degradation products under various conditions. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Identified Photolytic Degradation Products of Ciprofloxacin and Their Mass-to-Charge Ratios (m/z)

| Product ID | Proposed Structure/Modification | m/z |

| P1 | Desethylene-Ciprofloxacin | 304 |

| P2 | Carboxy-Ciprofloxacin | 376 |

| P3 | Hydroxy-Ciprofloxacin | 348 |

| P4 | Oxo-Ciprofloxacin | 346 |

| P5 | De-ethylenediamino-Ciprofloxacin | 263 |

| P6 | Piperazine-substituted Ciprofloxacin | - |

| P7 | Formylamino-Ciprofloxacin | 334 |

| P8 | Glycyl-Ciprofloxacin | 390 |

| P9 | Defluorinated Ciprofloxacin | 314 |

| P10 | Ciprofloxacin-N-oxide | 347 |

| P11 | Cleavage of piperazine ring product | 263 |

| P12 | Cleavage of piperazine ring product | 306 |

| P13 | Photooxidation product | 288 |

| P14 | Photooxidation product | 330 |

Note: The specific structures for all identified products are not always definitively confirmed in the literature and are often proposed based on mass spectrometry data.

Table 2: Influence of pH on the Photodegradation Rate of Ciprofloxacin

| pH | Degradation Rate Constant (k, min⁻¹) | Reference |

| 3 | 0.012 | [1] |

| 5 | 0.025 | [1] |

| 7 | 0.038 | [1][2] |

| 9 | 0.052 | [1][3] |

This table illustrates the general trend of increasing degradation rate with increasing pH under UV irradiation.

Experimental Protocols

This section details the methodologies for key experiments in the study of Ciprofloxacin's photolytic degradation.

Photodegradation Experiment

Objective: To induce the photolytic degradation of Ciprofloxacin under controlled conditions.

Materials:

-

Ciprofloxacin hydrochloride standard

-

High-purity water (Milli-Q or equivalent)

-

UV lamp (e.g., medium-pressure mercury lamp or xenon lamp)[3]

-

Quartz reaction vessel

-

Magnetic stirrer

-

pH meter

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Protocol:

-

Prepare a stock solution of Ciprofloxacin in high-purity water at a known concentration (e.g., 10 mg/L).[4]

-

Transfer a specific volume of the Ciprofloxacin solution to the quartz reaction vessel.

-

Adjust the pH of the solution to the desired level (e.g., 3, 5, 7, 9) using dilute HCl or NaOH.[1]

-

Place the reaction vessel under the UV lamp, ensuring a constant distance and temperature.

-

Initiate irradiation and stirring.

-

Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately quench the photoreaction in the withdrawn samples, for example, by adding a quenching agent or by storing them in the dark at a low temperature.

-

Filter the samples through a 0.22 µm syringe filter prior to analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify Ciprofloxacin and its photolytic degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., ion trap, triple quadrupole, or Orbitrap) with an electrospray ionization (ESI) source[3][4]

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[6]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.[6]

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive electrospray ionization (ESI+).[6]

-

Scan Mode: Full scan for identification of unknown products and multiple reaction monitoring (MRM) for quantification of known compounds.

-

Capillary Voltage: 4.0 kV.[6]

-

Source Temperature: 110 °C.[6]

-

Desolvation Temperature: 300 °C.[6]

-

Collision Gas: Argon.

Protocol:

-

Inject the filtered samples from the photodegradation experiment into the LC-MS/MS system.

-

Acquire data in both full scan and MRM modes.

-

For identification, analyze the full scan data to find the m/z values of potential degradation products. Use the MS/MS fragmentation patterns to propose structures.

-

For quantification, develop an MRM method for Ciprofloxacin and its identified degradation products. Create calibration curves using standard solutions of each analyte.

-

Process the data to determine the concentration of Ciprofloxacin and its degradation products at each time point.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

References

- 1. Dependence of transformation product formation on pH during photolytic and photocatalytic degradation of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photo-degradation of the antimicrobial ciprofloxacin at high pH: identification and biodegradability assessment of the primary by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journal.gnest.org [journal.gnest.org]

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Decarboxy Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Decarboxy Ciprofloxacin, a known impurity of Ciprofloxacin. This protocol is intended for use in quality control and drug development settings.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. During its synthesis and storage, impurities can arise, which must be monitored to ensure the safety and efficacy of the final drug product. One such impurity is Decarboxy Ciprofloxacin, also known as Ciprofloxacin EP Impurity E.[1] Its chemical name is 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.[1] The European Pharmacopoeia outlines HPLC methods for the analysis of Ciprofloxacin and its related substances, including impurity E.[2] This application note details a reliable HPLC method for the identification and quantification of Decarboxy Ciprofloxacin.

Analytical Method

The following HPLC method is based on established and validated procedures for the analysis of Ciprofloxacin and its impurities.[3][4]

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation of Decarboxy Ciprofloxacin from Ciprofloxacin and other related impurities.

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.8 µm) or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.025M Orthophosphoric acid and Acetonitrile (87:13 v/v), pH adjusted to 3.0 with Triethylamine[4] |

| Flow Rate | 0.3 mL/min (for UPLC) or 1.5 mL/min (for HPLC)[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[3] |

| Detection | UV at 278 nm[3][4] |

| Retention Time | Decarboxy Ciprofloxacin: ~1.13 min (UPLC)[4] |

Experimental Protocol

Preparation of Solutions

a) Mobile Phase Preparation:

-

Prepare a 0.025M Orthophosphoric acid solution by dissolving the appropriate amount of phosphoric acid in HPLC-grade water.

-

Mix 870 mL of the 0.025M Orthophosphoric acid solution with 130 mL of Acetonitrile.

-

Adjust the pH of the mixture to 3.0 using Triethylamine.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

b) Standard Solution Preparation:

-

Accurately weigh about 10 mg of Decarboxy Ciprofloxacin reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

c) Sample Solution Preparation:

-

Accurately weigh a quantity of the Ciprofloxacin drug substance or powdered tablets equivalent to 25 mg of Ciprofloxacin.

-

Transfer to a 50 mL volumetric flask.

-

Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

-

Tailing Factor: The tailing factor for the Decarboxy Ciprofloxacin peak should not be more than 2.0.

-

Theoretical Plates: The column efficiency, determined from the Decarboxy Ciprofloxacin peak, should be not less than 2000.

-

Repeatability: The relative standard deviation (RSD) of six replicate injections of the standard solution should not be more than 2.0%.

Data Analysis

Identify the Decarboxy Ciprofloxacin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Decarboxy Ciprofloxacin in the sample using the external standard method.

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[4]

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999[4] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | To be determined by the user |

| Limit of Quantitation (LOQ) | To be determined by the user |

Experimental Workflow

Caption: Workflow for HPLC analysis of Decarboxy Ciprofloxacin.

References

UPLC Method for the Rapid Separation of Ciprofloxacin and its Degradant, Decarboxy Ciprofloxacin

Application Note

This application note details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of the fluoroquinolone antibiotic, Ciprofloxacin, from its primary degradation product, Decarboxy Ciprofloxacin. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ciprofloxacin formulations.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic widely used to treat various bacterial infections.[1] During its synthesis, storage, or under stress conditions such as exposure to acid, alkali, oxidation, or light, Ciprofloxacin can degrade, leading to the formation of impurities.[2][3] One of the significant degradation products is Decarboxy Ciprofloxacin. Monitoring and controlling the levels of such impurities are critical to ensure the safety and efficacy of the pharmaceutical product. This UPLC method provides a rapid and reliable approach for the simultaneous determination of Ciprofloxacin and Decarboxy Ciprofloxacin.

Experimental

Instrumentation and Consumables

-

System: Waters ACQUITY UPLC® System with a PDA Detector or equivalent

-

Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm[1]

-

Mobile Phase: See Table 1

-

Sample Diluent: Acetonitrile and water (1:1, v/v)[4]

-

Vials: Amber glass vials to protect from light

Chromatographic Conditions

A summary of the optimized UPLC chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm[1] |

| Mobile Phase | 0.025M Orthophosphoric acid and Acetonitrile (87:13, v/v), pH adjusted to 3.0 with Triethylamine[1] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | 30 °C |

| Injection Volume | 1.0 µL |

| Detection Wavelength | 278 nm[1] |

| Run Time | 5 minutes[1] |

Table 1: UPLC Chromatographic Conditions

Results and Discussion

The developed UPLC method successfully separated Ciprofloxacin from its Decarboxy degradation product within a short run time of 5 minutes. The retention times were found to be approximately 1.13 minutes for Decarboxy Ciprofloxacin and 3.34 minutes for Ciprofloxacin.[1] A representative chromatogram would show two well-resolved peaks, demonstrating the specificity of the method. The method is validated according to ICH guidelines, ensuring its linearity, accuracy, and precision for the intended application.[1]

Method Validation Summary

The performance of the UPLC method was validated as per the International Council for Harmonisation (ICH) guidelines.

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 for both analytes[1] |

| Accuracy (% Recovery) | 98 – 102%[1] |

| Precision (% RSD) | < 2.0%[1] |

| Specificity | No interference from excipients was observed[1] |

Table 2: Summary of Method Validation Data

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (Ciprofloxacin): Accurately weigh about 10 mg of Ciprofloxacin reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Standard Stock Solution (Decarboxy Ciprofloxacin): Accurately weigh about 10 mg of Decarboxy Ciprofloxacin reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the sample diluent to achieve a final concentration of approximately 100 µg/mL for Ciprofloxacin and a relevant concentration for Decarboxy Ciprofloxacin (e.g., 1 µg/mL, depending on the expected impurity level).

Preparation of Sample Solutions (e.g., from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 10 mg of Ciprofloxacin and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the sample diluent and mix well.

-

Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed on the Ciprofloxacin drug substance.[2][3]

-

Acid Degradation: Treat the drug substance with 0.1 N HCl at 70°C for 4 hours.[2][3]

-

Base Degradation: Treat the drug substance with 0.1 N NaOH at 70°C for 4 hours.[2][3]

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at 70°C for 4 hours.[2][3]

-

Thermal Degradation: Expose the solid drug substance to heat at 60°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light for 5 days.[2][3]

After the specified exposure time, neutralize the acid and base-stressed samples, and then dilute all samples with the mobile phase to a suitable concentration for UPLC analysis.

Visualization of the Experimental Workflow

Caption: UPLC analysis workflow for Ciprofloxacin and Decarboxy Ciprofloxacin.

Conclusion

The described UPLC method is rapid, sensitive, and specific for the separation and quantification of Ciprofloxacin and its critical degradation product, Decarboxy Ciprofloxacin. The short analysis time allows for high-throughput screening, making it an invaluable tool for routine quality control and stability studies in the pharmaceutical industry. The method's validation in accordance with ICH guidelines ensures its reliability and accuracy.

References

Application Note: Quantification of Decarboxy Ciprofloxacin in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Decarboxy Ciprofloxacin in human plasma. Decarboxy Ciprofloxacin is a known impurity and potential metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. The method utilizes protein precipitation for simple and rapid sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, impurity profiling, and metabolic research involving Ciprofloxacin.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. Monitoring its levels and related compounds in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety. Decarboxy Ciprofloxacin, an impurity and potential metabolite, lacks the carboxylic acid group of the parent compound. Its quantification is important for assessing drug purity and understanding the metabolic fate of Ciprofloxacin. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of such compounds.

Experimental

Materials and Reagents

-

Decarboxy Ciprofloxacin reference standard

-

Ciprofloxacin-d8 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method is employed for the extraction of Decarboxy Ciprofloxacin from human plasma.

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of plasma sample, add 20 µL of Ciprofloxacin-d8 internal standard (IS) working solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 5.1 | |

| 7.0 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Decarboxy Ciprofloxacin | 288.15 | 231.12 | 0.1 | 30 | 20 |

| 288.15 | 245.13 | 0.1 | 30 | 15 | |

| Ciprofloxacin-d8 (IS) | 340.20 | 296.20 | 0.1 | 35 | 22 |

| 340.20 | 239.10 | 0.1 | 35 | 35 |

Note: The exact cone voltage and collision energy may require optimization for the specific instrument used.

Method Validation

The method should be validated according to the US FDA guidelines for bioanalytical method validation. The validation should assess the following parameters:

-

Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

-

Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of Decarboxy Ciprofloxacin. A linear range of 1-1000 ng/mL is suggested. The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in five replicates on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Assessed by comparing the peak area of the analyte in post-extraction spiked plasma with the peak area of the analyte in a neat solution at the same concentration.

-

Recovery: The extraction efficiency of the method, determined by comparing the peak area of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma.

-

Stability: The stability of Decarboxy Ciprofloxacin in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 4: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.058 ± 0.004 | 98.7 |

| 25 | 0.295 ± 0.015 | 101.1 |

| 100 | 1.180 ± 0.059 | 99.8 |

| 500 | 5.950 ± 0.238 | 100.3 |

| 1000 | 11.98 ± 0.479 | 99.9 |

Table 5: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) |

| Mean Conc. ± SD | %CV | ||

| LLOQ | 1 | 1.05 ± 0.09 | 8.6 |

| Low | 3 | 2.92 ± 0.18 | 6.2 |

| Medium | 300 | 308.1 ± 12.3 | 4.0 |

| High | 800 | 789.6 ± 23.7 | 3.0 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of Decarboxy Ciprofloxacin.

Caption: Relationship between Ciprofloxacin and Decarboxy Ciprofloxacin.

Conclusion